molecular formula C27H30N4O3 B2698913 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea CAS No. 1171315-04-0

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea

Cat. No. B2698913
M. Wt: 458.562
InChI Key: DFVGAKRLKODCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea is a useful research compound. Its molecular formula is C27H30N4O3 and its molecular weight is 458.562. The purity is usually 95%.
BenchChem offers high-quality 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pro-autophagic Effects in Cancer Cells

A novel naphthalimide derivative, closely related to the specified compound, demonstrated potent in vitro cytotoxic activity against various human cancer cell lines, including glioblastoma, colorectal, non-small-cell lung, and breast cancers. It showed significant anti-tumor activity in both mouse leukemia and human cancer xenograft models. This compound induces cancer cell death through a mechanism distinct from other naphthalimide derivatives, primarily through pro-autophagic effects rather than anti-topoisomerase II activity or apoptosis. It's designed to avoid metabolism that leads to clinical hematotoxicity seen in similar compounds. This indicates a potential pathway for developing non-hematotoxic cancer therapies focusing on autophagy modulation (Mahieu et al., 2007).

Synthesis and Cytotoxicity of Heterocycles

Research into novel annulated dihydroisoquinoline heterocycles has shown that these compounds exhibit promising in vitro antitumor activity against several cancer cell lines, including breast adenocarcinoma, hepatocellular carcinoma, and colorectal carcinoma. The synthesis and docking simulations of these heterocycles suggest their potential as cancer therapeutics by initiating apoptosis in cancer cells, underscoring the versatility of the isoquinoline skeleton in drug development (Saleh et al., 2020).

Development of Medium-Ring Nitrogen Heterocycles

In another innovative approach, simple benzo-fused nitrogen heterocycles have undergone migratory ring expansion to form medium-ring heterocycles, including benzodiazepines and benzodiazocines. This process highlights the compound's utility in synthesizing complex nitrogenous rings, which are challenging to obtain but critical for pharmaceutical applications. The method shows promise for rapid complexity generation in synthetic chemistry (Hall et al., 2016).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3/c1-30(2)23-10-7-20(8-11-23)24(31-14-13-19-5-3-4-6-21(19)17-31)16-28-27(32)29-22-9-12-25-26(15-22)34-18-33-25/h3-12,15,24H,13-14,16-18H2,1-2H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVGAKRLKODCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.